molecular formula C18H16O4 B13998734 4-(2,5-Dimethoxyphenyl)-4-hydroxynaphthalen-1(4H)-one CAS No. 84159-86-4

4-(2,5-Dimethoxyphenyl)-4-hydroxynaphthalen-1(4H)-one

Cat. No.: B13998734
CAS No.: 84159-86-4
M. Wt: 296.3 g/mol
InChI Key: MXYROIYUXKAHDK-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)-4-hydroxy-naphthalen-1-one is an organic compound characterized by its unique structure, which includes a naphthalene core substituted with a hydroxy group and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dimethoxyphenyl)-4-hydroxy-naphthalen-1-one typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable naphthalene derivative under specific conditions. One common method is the use of a base-catalyzed aldol condensation reaction, followed by cyclization and oxidation steps to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-(2,5-Dimethoxyphenyl)-4-hydroxy-naphthalen-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(2,5-Dimethoxyphenyl)-4-hydroxy-naphthalen-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of novel materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxyphenyl)-4-hydroxy-naphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

  • 4-(2,5-Dimethoxyphenyl)-2,5-dimethyl-1,3-dioxolane
  • 4-(2,5-Dimethoxyphenyl)-2,5-dimethyl-1,4-benzoquinone

Comparison: 4-(2,5-Dimethoxyphenyl)-4-hydroxy-naphthalen-1-one is unique due to its naphthalene core and the presence of both hydroxy and dimethoxyphenyl groups

Properties

CAS No.

84159-86-4

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)-4-hydroxynaphthalen-1-one

InChI

InChI=1S/C18H16O4/c1-21-12-7-8-17(22-2)15(11-12)18(20)10-9-16(19)13-5-3-4-6-14(13)18/h3-11,20H,1-2H3

InChI Key

MXYROIYUXKAHDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2(C=CC(=O)C3=CC=CC=C32)O

Origin of Product

United States

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